Deanol pidolate
CAS No.: 23513-72-6
Cat. No.: VC0525295
Molecular Formula: C9H18N2O4
Molecular Weight: 218.25
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23513-72-6 |
|---|---|
| Molecular Formula | C9H18N2O4 |
| Molecular Weight | 218.25 |
| IUPAC Name | 2-(dimethylamino)ethanol;(2S)-5-oxopyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C5H7NO3.C4H11NO/c7-4-2-1-3(6-4)5(8)9;1-5(2)3-4-6/h3H,1-2H2,(H,6,7)(H,8,9);6H,3-4H2,1-2H3/t3-;/m0./s1 |
| Standard InChI Key | DAEHWWVKPWBXGD-DFWYDOINSA-N |
| SMILES | CN(C)CCO.C1CC(=O)NC1C(=O)O |
| Appearance | Solid powder |
Introduction
Chemical Identity and Properties
Deanol pidolate, also known as deanol pyroglutamate, is a salt formed between 2-(dimethylamino)ethanol (deanol) and L-pyroglutamic acid (pidolic acid) . This compound combines the potential cognitive-enhancing properties of deanol with the bioavailability-promoting characteristics of pidolic acid.
Basic Chemical Information
The compound consists of two distinct components: deanol, a tertiary amine with a primary alcohol functional group, and pidolic acid, which is an L-form α-amino acid . The combination forms a stable salt that leverages the properties of both constituent molecules.
Physical Properties
Deanol pidolate appears as colorless crystals when in pure form . It demonstrates good solubility in water, which contributes to its bioavailability when administered orally . The stability of the compound allows for its incorporation into various pharmaceutical and cosmetic formulations without significant degradation under normal storage conditions .
Biochemical Mechanisms
Neurotransmitter Modulation
The primary biochemical mechanism attributed to deanol pidolate involves its potential role as a precursor to acetylcholine, a critical neurotransmitter involved in cognitive function and memory processes . The deanol component has been theorized to increase brain acetylcholine levels, though this mechanism has been the subject of scientific debate .
Recent research indicates a possible cholinergic involvement in memory processes, suggesting that acetylcholine deficiency may underlie memory impairment in conditions such as senile dementia . Deanol is assumed to increase brain acetylcholine, potentially addressing this deficiency, though the exact pathway remains incompletely understood .
Bioavailability Enhancement
The pidolic acid component serves as a vector to promote the bioavailability of accompanying molecules . This natural presence of pidolic acid in the body facilitates the transport and absorption of deanol, potentially enhancing its therapeutic efficacy compared to deanol alone .
L-pyroglutamic acid functions as a neurotransmitter in the central nervous system, which may complement the neurological effects of deanol when administered as the combined salt .
Clinical Applications
Cognitive Function and Neurological Disorders
Deanol pidolate has been investigated for various neurological applications, particularly those involving cognitive dysfunction. Clinical research has explored its potential benefits in several conditions:
Learning and Attention Disorders
A double-blind study comparing deanol with methylphenidate and placebo in 74 children with learning problems (including many with hyperactivity) found significant improvements with both active treatments . Children received either methylphenidate (40 mg daily), deanol (500 mg daily), or placebo for three months . Both drugs showed significant improvement on multiple performance tests, though with slightly different patterns and degrees of change .
Dermatological Applications
Deanol pidolate has found significant application in dermatological products, particularly those targeting skin aging . The compound is incorporated into cosmetic formulations for its purported anti-aging properties.
A study on the rheological behavior of formulations containing 3% DMAE pidolate found that these preparations maintained stability throughout the testing period . The addition of DMAE pidolate increased the hysteresis area of the emulsions, potentially affecting the physical properties of the final skincare product .
Pharmaceutical Formulations and Dosing
Formulation Types
Deanol pidolate has been incorporated into various pharmaceutical and cosmetic formulations:
| Formulation Type | Concentration | Application | Reference |
|---|---|---|---|
| Oral supplement | 500-600 mg daily | Cognitive enhancement | |
| Topical emulsion | 3% | Skincare/anti-aging | |
| Cream | 0.1% | Dermatological |
Dosage Considerations
The dosage of deanol pidolate varies depending on the intended therapeutic application:
-
For cognitive enhancement: Studies have utilized doses ranging from 500 mg daily to 600 mg three times daily (1800 mg total)
-
For movement disorders: Doses up to 6000 mg daily have been studied
-
For topical application: Typically formulated at concentrations of 0.1-3%
Dosage escalation protocols often involve gradually increasing the dose to minimize potential side effects, as demonstrated in the senile dementia study where the dose was increased to the target level over two weeks .
Mechanism of Action Controversy
It is important to note that the mechanism by which deanol may affect acetylcholine levels remains controversial. While traditionally believed that dimethylaminoethanol is processed by the liver into choline (which could then increase acetylcholine production), rat experiments have shown that the choline molecule is charged and cannot pass the blood-brain barrier .
Alternative mechanisms suggest that in the brain, deanol is instead bound to phospholipids in place of choline to produce phosphatidyl-dimethylaminoethanol . This is then incorporated into nerve membranes, potentially increasing fluidity and permeability, and acting as an antioxidant .
This mechanistic controversy highlights the need for further research to elucidate the precise biochemical pathways involved in deanol pidolate's therapeutic effects.
Future Research Directions
Future research on deanol pidolate should address several key areas:
-
Clarification of the exact mechanism by which deanol affects brain acetylcholine levels, if at all
-
Long-term safety and efficacy studies for both cognitive and dermatological applications
-
Direct comparative studies between different deanol salts (pidolate, acetamidobenzoate, etc.) to determine if the pidolate form offers specific advantages
-
Investigation of potential synergistic effects between the deanol and pidolic acid components
-
Exploration of novel therapeutic applications based on the compound's unique chemical properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume